molecular formula C8H2F13I B119188 1H,2H-Perfluoro-1-iodooct-1-ene CAS No. 150223-14-6

1H,2H-Perfluoro-1-iodooct-1-ene

Cat. No.: B119188
CAS No.: 150223-14-6
M. Wt: 471.98 g/mol
InChI Key: WDWNMIBWWPZNJK-UHFFFAOYSA-N
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Description

1H,2H-Perfluoro-1-iodooct-1-ene is a fluorinated organic compound with the molecular formula C8H2F13I. It is characterized by the presence of a perfluorinated carbon chain and an iodine atom attached to an alkene group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions .

Mechanism of Action

Target of Action

1H,2H-Perfluoro-1-iodooct-1-ene is a versatile compound used in organic synthesis as an important intermediate . It is primarily targeted towards the synthesis of fluorinated organic compounds .

Mode of Action

The compound acts as a reactant in various chemical reactions. It is typically involved in iodination reactions, where it reacts with other compounds to introduce iodine and fluorine atoms . The presence of iodine and fluorine atoms in the compound allows it to participate in a variety of chemical reactions, contributing to the synthesis of complex fluorinated organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can contribute to a wide range of biochemical pathways, particularly those involving fluorinated organic compounds .

Pharmacokinetics

Its bioavailability would largely depend on the specific compounds it is used to synthesize .

Result of Action

The primary result of this compound’s action is the synthesis of fluorinated organic compounds . These compounds have a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, and electronic chemical materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific conditions of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H-Perfluoro-1-iodooct-1-ene can be synthesized through various methods. One common approach involves the iodination of perfluorinated alkenes. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the desired position on the carbon chain .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a perfluorinated amine derivative, while addition reactions can result in the formation of various adducts .

Scientific Research Applications

1H,2H-Perfluoro-1-iodooct-1-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • 1H,1H,2H,2H-Perfluorooctanephosphonic acid

Comparison: 1H,2H-Perfluoro-1-iodooct-1-ene is unique due to its specific combination of a perfluorinated chain and an iodine-substituted alkene group. This structure imparts distinct reactivity and stability compared to other fluorinated compounds. For example, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane contains a silane group, which gives it different chemical properties and applications. Similarly, 1H,1H,2H,2H-Perfluorooctanephosphonic acid has a phosphonic acid group, leading to different reactivity and uses .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNMIBWWPZNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346052
Record name 1-Iodo-2-(perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150223-14-6
Record name 1-Iodo-2-(perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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